molecular formula C7H4ClIO4S B13616457 5-(Chlorosulfonyl)-2-iodobenzoic acid

5-(Chlorosulfonyl)-2-iodobenzoic acid

Cat. No.: B13616457
M. Wt: 346.53 g/mol
InChI Key: GBGLOVRYTDCZTH-UHFFFAOYSA-N
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Description

5-(chlorosulfonyl)-2-iodobenzoic acid is an organic compound that contains both a chlorosulfonyl group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chlorosulfonyl)-2-iodobenzoic acid typically involves the introduction of the chlorosulfonyl group and the iodine atom onto a benzoic acid derivative. One common method involves the chlorosulfonation of 2-iodobenzoic acid using chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in managing the exothermic nature of the reaction and ensuring consistent product quality. The purification of the compound typically involves recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(chlorosulfonyl)-2-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or oxidized to a sulfone.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as sodium borohydride for reduction and hydrogen peroxide for oxidation are commonly used.

    Cycloaddition Reactions: These reactions often require catalysts and specific temperature conditions to proceed efficiently.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives.

    Oxidation and Reduction: Products include sulfonamides and sulfones.

    Cycloaddition Reactions: Products include complex cyclic compounds with potential biological activity.

Scientific Research Applications

5-(chlorosulfonyl)-2-iodobenzoic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives have potential as pharmaceutical agents due to their biological activity.

    Material Science: It can be used in the development of new materials with unique properties.

    Biological Research: The compound and its derivatives can be used as probes or inhibitors in biochemical studies.

Mechanism of Action

The mechanism of action of 5-(chlorosulfonyl)-2-iodobenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The iodine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Chlorosulfonyl isocyanate: Known for its high reactivity and use in organic synthesis.

    2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Another compound with a chlorosulfonyl group, used in organic synthesis.

    Sulfonimidates: Compounds with similar reactivity and applications in organic synthesis.

Uniqueness

5-(chlorosulfonyl)-2-iodobenzoic acid is unique due to the presence of both a chlorosulfonyl group and an iodine atom on the same benzoic acid core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H4ClIO4S

Molecular Weight

346.53 g/mol

IUPAC Name

5-chlorosulfonyl-2-iodobenzoic acid

InChI

InChI=1S/C7H4ClIO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)

InChI Key

GBGLOVRYTDCZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)I

Origin of Product

United States

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